dcvj

Descripción general

Descripción

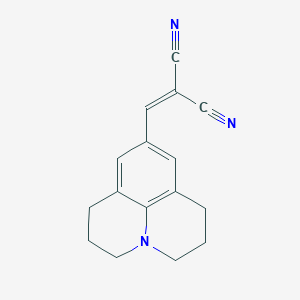

9-(2,2-Dicianovinil)julolidina: es un rotor molecular fluorescente conocido por sus propiedades únicas que dependen de la relajación rotacional de la molécula. Este compuesto se utiliza ampliamente en aplicaciones basadas en fluorescencia debido a su capacidad de emitir luz al ser excitado. Tiene un máximo de excitación a aproximadamente 450 nm y emite luz a alrededor de 480 o 505 nm, dependiendo de la viscosidad del disolvente utilizado .

Aplicaciones Científicas De Investigación

Química: 9-(2,2-Dicianovinil)julolidina se utiliza como una sonda fluorescente en diversas aplicaciones químicas, incluida la detección de iones metálicos y el estudio de los procesos de polimerización .

Biología: En la investigación biológica, se utiliza para estudiar el plegamiento y el desplegamiento de proteínas, así como la dinámica de las estructuras celulares como los microtúbulos y los filamentos de actina .

Medicina: El compuesto se emplea en el estudio de la formación de fibrillas de beta-amiloide, lo que es relevante para la investigación de la enfermedad de Alzheimer .

Industria: Se utiliza en el desarrollo de colorantes fluorescentes y sensores para diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de 9-(2,2-Dicianovinil)julolidina implica su capacidad de actuar como un rotor molecular. Al ser excitada, la molécula experimenta una relajación rotacional, que está influenciada por la viscosidad del entorno circundante. Esta propiedad la hace útil para estudiar el microambiente de las células y otros sistemas. El compuesto se une a proteínas y estructuras celulares, aumentando su intensidad de fluorescencia al unirse .

Análisis Bioquímico

Biochemical Properties

9-(2,2-Dicyanovinyl)julolidine binds to tubulin and actin, two critical proteins in the cytoskeleton of cells . Upon polymerization of these proteins, the fluorescence intensity of 9-(2,2-Dicyanovinyl)julolidine drastically increases . This property allows it to serve as a fluorescent turn-on probe, showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding .

Cellular Effects

9-(2,2-Dicyanovinyl)julolidine also binds to phospholipid bilayers, increasing its fluorescence intensity . This interaction allows it to detect the kinetic process of degranulation of mast cells . Degranulation is a cellular process that releases antimicrobial cytotoxic or other molecules from secretory vesicles called granules found inside some cells. It is a mechanism used by several cell types involved in the immune response, including mast cells .

Molecular Mechanism

The molecular mechanism of 9-(2,2-Dicyanovinyl)julolidine involves its properties as a molecular rotor. Its fluorescence properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used . This allows it to bind to proteins like tubulin and actin and increase its fluorescence intensity upon their polymerization .

Temporal Effects in Laboratory Settings

The effects of 9-(2,2-Dicyanovinyl)julolidine over time in laboratory settings are primarily related to its fluorescence properties. As a molecular rotor, its fluorescence intensity increases drastically upon the polymerization of proteins it binds to

Metabolic Pathways

Given its binding to proteins such as tubulin and actin, it may play a role in processes related to protein polymerization .

Transport and Distribution

9-(2,2-Dicyanovinyl)julolidine binds to phospholipid bilayers, which suggests that it may be distributed within cells and tissues through interactions with these structures

Subcellular Localization

The subcellular localization of 9-(2,2-Dicyanovinyl)julolidine is not explicitly documented in the literature. Given its binding to tubulin and actin, it may be localized to areas of the cell where these proteins are present .

Métodos De Preparación

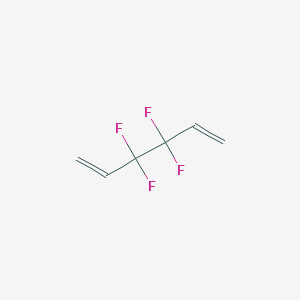

Rutas de síntesis y condiciones de reacción: La síntesis de 9-(2,2-Dicianovinil)julolidina generalmente implica la condensación de julolidina con malononitrilo en condiciones básicas. La reacción se lleva a cabo en un solvente como etanol o metanol, con una base como etóxido de sodio o terc-butóxido de potasio para facilitar la reacción de condensación .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, el proceso de síntesis se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y la concentración de la base, para lograr mayores rendimientos y pureza. El producto generalmente se purifica por recristalización o cromatografía en columna .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: El compuesto se puede reducir en condiciones suaves, típicamente utilizando agentes reductores como borohidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.

Principales Productos:

Reducción: El producto principal es típicamente la forma reducida del compuesto.

Sustitución: Derivados sustituidos de 9-(2,2-Dicianovinil)julolidina.

Comparación Con Compuestos Similares

Compuestos Similares:

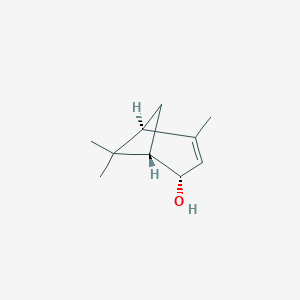

9-(2-Carboxi-2-cianovinil)julolidina: Similar en estructura pero con un grupo carboxi en lugar de un grupo ciano.

Derivados de 9-(2,2-Dicianovinil)julolidina: Diversos derivados con diferentes sustituyentes en el anillo de julolidina.

Unicidad: 9-(2,2-Dicianovinil)julolidina es única debido a su alta sensibilidad a los cambios de viscosidad ambiental, lo que la convierte en una excelente sonda para estudiar microambientes. Su capacidad para unirse a proteínas y aumentar la fluorescencia al unirse también es una característica distintiva .

Propiedades

IUPAC Name |

2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROAUBRDKLVBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973835 | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58293-56-4 | |

| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 58293-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2,2-Dicyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

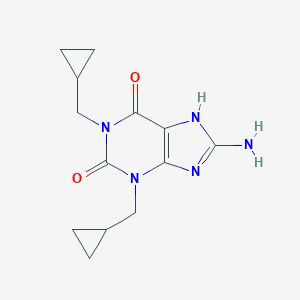

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)